N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
“N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. It features a piperidine ring, a benzyl group, and an indole moiety, making it a compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the indole derivative using acetic anhydride or other coupling agents.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced acetamide derivatives.
Substitution Products: Functionalized benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of “N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidinyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group.
N-(1-benzyl-4-piperidinyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in “N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” may enhance its lipophilicity and influence its pharmacokinetic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H27N3O2/c1-28-21-7-8-22-19(15-21)9-14-26(22)17-23(27)24-20-10-12-25(13-11-20)16-18-5-3-2-4-6-18/h2-9,14-15,20H,10-13,16-17H2,1H3,(H,24,27) |
InChI Key |
NQIQFOHPAOCHIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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